![molecular formula C24H24N4O4 B4621457 1-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B4621457.png)
1-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine
説明
Synthesis Analysis
The synthesis of compounds similar to "1-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine" often involves multi-step chemical reactions, starting from basic organic building blocks to achieve the desired molecular framework. For example, Kumar et al. (2004) detailed the synthesis of a pyrazole derivative involving a precursor synthesized in five steps with a 30% overall yield, demonstrating the complexity and the efficiency of modern synthetic routes in creating such compounds (Kumar et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class is characterized by the presence of pyrazole rings combined with acryloyl and piperidine groups. Khan et al. (2013) reported on the crystal and molecular structure of a related compound, highlighting the importance of hydrogen bonding and C-H…π interactions in stabilizing the molecular conformation (Khan et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving "1-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine" derivatives typically exploit the reactive acryloyl and pyrazole groups. Soboleva et al. (2017) discussed the reactions of (4-hydroxypiperidin-1-yl)tetra- and -octafluorochalcones with phenylhydrazine, leading to polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles and their derivatives, indicating the versatility of these chemical structures in forming various products (Soboleva et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their application in chemical and pharmaceutical fields. The crystal structure analysis reveals how intermolecular interactions influence the physical properties and stability of these compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, dictate the potential applications of these compounds in medicinal chemistry and material science. For instance, their interaction with cannabinoid receptors has been explored using compounds with similar structural features, indicating the broad spectrum of biological activities these molecules can exhibit (Katoch-Rouse & Horti, 2003).
科学的研究の応用
Anxiolytic-like Effects of Pyrazolopyridine Derivatives
A study on 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol, a compound with structural similarities, revealed its anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways without affecting mnemonic activity (Brito et al., 2017). This highlights the potential of pyrazolopyridine derivatives in developing new anxiolytic agents with specific receptor targets and minimal side effects.
Occupational Health Risks of Aziridine Hardener
Polyfunctional aziridine (PFA), used as a cross-linker in protective coatings, has been associated with allergic contact dermatitis and contact urticaria in occupational settings (Kanerva et al., 1995). Research into compounds containing piperidine structures can contribute to understanding the mechanisms of chemical-induced skin disorders and the development of safer industrial materials.
Metabolic Pathways and Drug Disposition
Studies on drug metabolism, such as the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, elucidate the complex pathways involved in drug clearance and the formation of metabolites (Renzulli et al., 2011). Research into the metabolic fate of compounds containing piperidine rings contributes to pharmacokinetics and safety profiling in drug development.
Dietary Assessment of Xenobiotics
A pilot study focused on assessing the intake of xenobiotics derived from food processing, such as heterocyclic amines and polycyclic aromatic hydrocarbons, underscores the importance of monitoring dietary exposure to potentially harmful chemicals (Zapico et al., 2022). Research into the effects of chemical processing on food can inform public health policies and dietary recommendations.
特性
IUPAC Name |
(Z)-3-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-32-22-12-10-18(16-21(22)28(30)31)24-19(11-13-23(29)26-14-6-3-7-15-26)17-27(25-24)20-8-4-2-5-9-20/h2,4-5,8-13,16-17H,3,6-7,14-15H2,1H3/b13-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOQHXTWOHLADS-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)N3CCCCC3)C4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\C(=O)N3CCCCC3)C4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(2-furylmethyl)thio]ethyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4621377.png)
![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621402.png)
![4-[(allylamino)sulfonyl]-N-methyl-N-phenylbenzamide](/img/structure/B4621408.png)
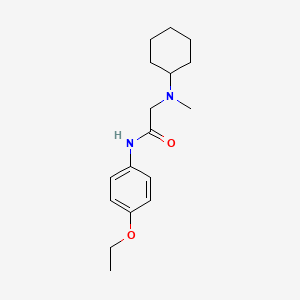
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4621419.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4621431.png)
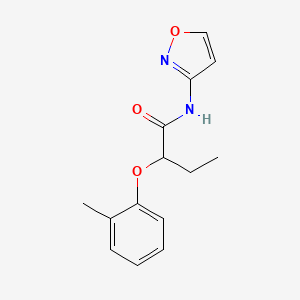
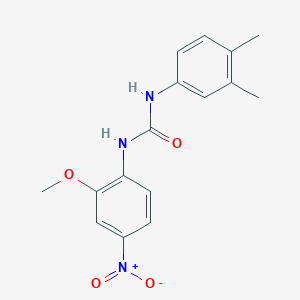
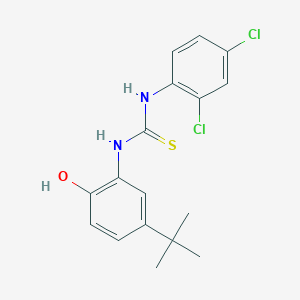
![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4621450.png)
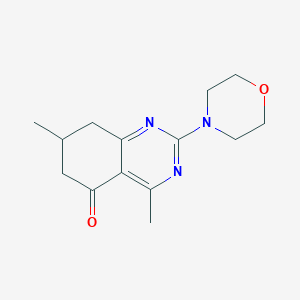
![2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4621468.png)
![1-(4-fluorophenyl)-N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B4621473.png)
![4-[2-(2-allylphenoxy)ethoxy]benzaldehyde](/img/structure/B4621474.png)